(3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate
Description
(3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate is a pyridine-derived ester featuring a unique (3-methyloxetan-3-yl)methyl substituent. This compound combines the aromatic pyridine ring with an oxetane-containing ester group, which may confer distinct physicochemical and biological properties.
Properties
CAS No. |
810671-82-0 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(3-methyloxetan-3-yl)methyl pyridine-2-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-11(6-14-7-11)8-15-10(13)9-4-2-3-5-12-9/h2-5H,6-8H2,1H3 |
InChI Key |
PJGIKYBIOZYQCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)COC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
-
Activation : Pyridine-2-carboxylic acid reacts with DCC to form an active O-acylisourea intermediate.
-
Nucleophilic Attack : 3-Methyl-3-oxetanemethanol displaces the intermediate, facilitated by DMAP.
-
Byproduct Removal : N,N'-dicyclohexylurea (DCU) precipitates and is filtered off.
Key Conditions :
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: 0°C to room temperature.
-
Molar Ratios: 1:1.2 (acid:alcohol), 1:1.1 (acid:DCC), catalytic DMAP (0.1 equiv).
Advantages :
Acyl Chloride-Mediated Synthesis
This two-step method involves converting pyridine-2-carboxylic acid to its acyl chloride before esterification. The approach is exemplified in the synthesis of pyridine-2-carboxylate isomers.
Stepwise Procedure
-
Acyl Chloride Formation :
-
Esterification :
-
Add 3-methyl-3-oxetanemethanol and a base (e.g., triethylamine).
-
Stir at room temperature for 12–24 hours.
-
Functional Group Compatibility
-
Avoids excess acid, making it suitable for base-sensitive substrates.
Acid-Catalyzed Fischer Esterification
Direct esterification using sulfuric acid or p-toluenesulfonic acid (PTSA) is a classical method. While less common for sterically hindered alcohols, it has been applied to pyridine derivatives.
Protocol
-
Reaction Setup :
-
Pyridine-2-carboxylic acid (1 equiv), 3-methyl-3-oxetanemethanol (3 equiv), H₂SO₄ (3 equiv).
-
Solvent: Methanol or toluene.
-
-
Conditions :
Yield : ~60–75%, lower than Steglich or acyl chloride methods due to competing side reactions.
Comparative Analysis of Methods
Experimental Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
(3-Methyloxetan-3-yl)methyl picolinate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding lactones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The picolinate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of lactones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted picolinates.
Scientific Research Applications
Materials Science
Polymer Synthesis
The compound is utilized in the synthesis of advanced polymers due to its reactive oxetane ring, which can undergo ring-opening polymerization. This property allows for the creation of complex polymer structures with enhanced mechanical strength and chemical resistance.
- Methods : The polymerization process typically involves the reaction of (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate with nucleophiles or catalyzed by acids or bases. Key parameters include temperature, pH, and catalyst concentration.
- Results : Polymers derived from this compound exhibit significant improvements in tensile strength and elongation at break, making them suitable for high-performance applications in coatings and materials.
Table 1: Mechanical Properties of Polymers Derived from (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate
| Property | Value |
|---|---|
| Tensile Strength (MPa) | 50 - 80 |
| Elongation at Break (%) | 200 - 300 |
| Glass Transition Temp (°C) | 70 - 90 |
Medicinal Chemistry
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of derivatives of (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate. For instance, compounds derived from this structure have been tested against triple-negative breast cancer cell lines.
- Case Study : A derivative was evaluated using the sulforhodamine B assay on MDA-MB-231 cells, demonstrating a growth inhibition with a GI50 concentration of approximately 13 μM. Further analysis showed an increase in the G0/G1 phase and a decrease in S phase, indicating potential for cell cycle arrest.
Table 2: Antitumor Activity of Derivatives
| Compound | GI50 (μM) | Cell Cycle Effect |
|---|---|---|
| Compound 2e | 13 | Increased G0/G1 phase |
Environmental Applications
Pollutant Capture
In environmental science, (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate is being explored for its ability to capture and degrade pollutants. Its chemical reactivity allows it to be incorporated into absorbents that can effectively bind harmful substances.
- Methods : The compound is integrated into materials tested under simulated environmental conditions to assess their efficiency in removing pollutants.
- Results : Studies have reported significant reductions in pollutant levels, with metrics such as adsorption capacity being key indicators of effectiveness.
Table 3: Pollutant Removal Efficiency
| Pollutant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Heavy Metals | 100 | 10 | 90 |
| Organic Solvents | 150 | 15 | 90 |
Nanotechnology
The compound also finds applications in nanotechnology for the fabrication of nanomaterials and nanocomposites. Its ability to form polymers at the nanoscale enables the development of materials with unique properties.
- Methods : Techniques such as electrospinning and nanoprecipitation are employed to create nanofibers or nanoparticles from (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate.
Mechanism of Action
The mechanism of action of (3-Methyloxetan-3-yl)methyl picolinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release picolinic acid, which can act as a chelating agent for metal ions. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate with analogous pyridine carboxylate esters, highlighting key structural and functional differences:
*Calculated based on structural similarity to listed analogs.
Key Observations:
Steric and Electronic Effects : The (3-methyloxetan-3-yl)methyl group introduces a strained oxetane ring, which may increase polarity and reduce steric hindrance compared to bulkier tert-butyl or aryl groups. This could improve aqueous solubility relative to phenyl or tert-butyl esters .
Metabolic Stability: Oxetanes are known to resist enzymatic hydrolysis better than linear ethers or esters, suggesting enhanced metabolic stability for the target compound compared to methyl or acrylate analogs .
Synthetic Accessibility : Pd-catalyzed coupling methods (e.g., Buchwald-Hartwig amination) used for related pyridine carboxylates (e.g., compounds 2a–c in ) could be adapted for synthesizing the target compound, though the oxetane moiety may require specialized protecting-group strategies .
Biological Activity
(3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.
Chemical Structure and Properties
The compound features an oxetane ring, which contributes to its reactivity and biological properties. The presence of the pyridine moiety enhances its interaction with biological targets, making it a candidate for further investigation in drug development.
The biological activity of (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or receptor ligand, modulating biological pathways involved in disease processes .
Anticancer Activity
Studies have shown that derivatives of (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate exhibit selective cytotoxicity against cancer cell lines. For example, modified derivatives have been tested for their ability to induce apoptosis in cancer cells while sparing healthy cells, indicating a promising therapeutic index .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against monoacylglycerol lipase (MAGL), which is implicated in various physiological processes including pain and inflammation. The synthesis of tetrazine-coupled probes from this compound has enabled the evaluation of its inhibitory effects on MAGL in live cells .
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate derivatives on various cancer cell lines. Results indicated that certain modifications enhanced selectivity and potency against specific cancer types while minimizing toxicity to normal cells.
- Enzyme Interaction : Research focused on the synthesis of tetrazine probes derived from the compound demonstrated its utility in studying enzyme interactions in live cell environments. The probes allowed for real-time monitoring of MAGL activity, providing insights into the compound's mechanism of action .
Data Summary Table
Q & A
Q. What synthetic methodologies are recommended for preparing (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling the pyridine-2-carboxylic acid moiety with the (3-methyloxetan-3-yl)methyl group. Key steps include:
- Esterification : React pyridine-2-carboxylic acid with (3-methyloxetan-3-yl)methanol using coupling agents like DCC (dicyclohexylcarbodiimide) in dichloromethane or DMF .
- Activation : Use catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
- Purification : Employ column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate the product.
Optimization involves: - Temperature control (0–25°C) to minimize oxetane ring-opening side reactions.
- Monitoring reaction progress via TLC or LC-MS to adjust stoichiometry.
Table 1 : Example Reaction Conditions and Yields
| Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCC/DMAP | DCM | 25 | 72 |
| EDCI/HOBt | DMF | 0→25 | 68 |
Q. Which analytical techniques are critical for confirming the structure and purity of (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy :
- 1H NMR : Identify oxetane protons (δ 4.5–5.0 ppm, split due to ring strain) and pyridine aromatic protons (δ 8.0–8.8 ppm) .
- 13C NMR : Confirm ester carbonyl (~165–170 ppm) and oxetane quaternary carbon (~85 ppm).
- IR Spectroscopy : Validate ester C=O stretch (~1720 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : HRMS (High-Resolution MS) to confirm molecular ion ([M+H]+) and rule out impurities.
- X-ray Crystallography (if crystalline): Resolve stereoelectronic effects of the oxetane ring .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data when analyzing (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate derivatives?
- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or inconsistent MS fragments) may arise from:
- Conformational Dynamics : Oxetane ring puckering or ester group rotation altering spectral profiles. Use variable-temperature NMR to study dynamic effects .
- Impurity Interference : Employ preparative HPLC or recrystallization to isolate pure fractions.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .
Case Study : A 2025 study resolved conflicting NOE correlations in a similar oxetane ester by combining X-ray data (SHELXL refinement) and MD simulations .
Q. What experimental strategies are effective for evaluating the biological activity of (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate in enzyme inhibition assays?
- Methodological Answer : Focus on target-driven assays:
- Kinase Inhibition : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) with recombinant kinases. Compare IC50 values against known inhibitors .
- Metabolic Stability : Conduct microsomal incubation (human/rat liver microsomes) with LC-MS/MS quantification to assess CYP450-mediated degradation.
- Molecular Docking : Map the compound’s oxetane and pyridine motifs to active sites (software: AutoDock Vina) using crystallographic PDB structures .
Key Consideration : The oxetane group’s steric bulk may enhance binding affinity but reduce solubility. Counterbalance via co-solvent systems (e.g., DMSO/PBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
